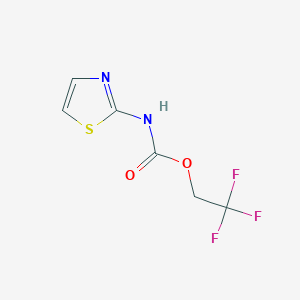

2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Descripción general

Descripción

2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: is a chemical compound with the molecular formula C6H5F3N2O2S and a molecular weight of 226.18 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a thiazolyl carbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(1,3-thiazol-2-yl)isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods

In an industrial setting, the compound is produced through a large-scale chemical synthesis process that involves the use of specialized reactors and equipment to handle the reagents and control the reaction conditions. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure the consistency of the product.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Carbamates generally undergo hydrolysis under acidic or alkaline conditions. For 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | Aqueous HCl (1–2 M), reflux | 2-Aminothiazole + Trifluoroethanol | Complete decomposition in 2 h |

| Alkaline Hydrolysis | NaOH (1 M), room temperature | Sodium carbamate + Thiazole derivatives | Slower kinetics compared to acid |

Key Findings :

-

The trifluoroethyl group enhances hydrolysis resistance compared to non-fluorinated analogs due to its electron-withdrawing effects.

-

Hydrolysis rates correlate with pH: acidic conditions accelerate decomposition.

Thermal Decomposition

At elevated temperatures, the compound undergoes thermal degradation:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Thermal decomposition | 150–200°C, inert atmosphere | Isocyanate intermediate + Trifluoroethanol |

Mechanistic Insight :

The carbamate bond cleaves heterolytically, releasing trifluoroethanol and generating an isocyanate intermediate. This intermediate may further react with nucleophiles (e.g., amines or water).

Reactivity with Nucleophiles

The compound participates in nucleophilic substitution reactions, particularly at the carbamate carbonyl:

| Reaction Type | Nucleophile | Conditions | Products |

|---|---|---|---|

| Aminolysis | Primary amines | DCM, 0–5°C | Urea derivatives + Thiazole byproducts |

| Alcoholysis | Methanol | Reflux, catalytic H₂SO₄ | Methyl carbamate + Trifluoroethanol |

Research Observations :

-

Aminolysis with ethylenediamine yields bis-urea derivatives, demonstrating potential for polymer synthesis.

-

Alcoholysis is less efficient than aminolysis due to the weaker nucleophilicity of alcohols.

Stability and Reactivity Trends

-

pH Stability : Stable in neutral conditions (pH 6–8) but decomposes rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) media.

-

Solvent Effects : Reactivity is enhanced in polar aprotic solvents (e.g., DMF, acetonitrile) compared to non-polar solvents .

-

Temperature Sensitivity : Prolonged storage above 40°C leads to gradual decomposition.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

The compound has been investigated for its potential as a pesticide or herbicide due to its biological activity against various pests. Thiazole derivatives are known for their effectiveness in controlling agricultural pests and diseases.

- Case Study : Research has shown that thiazole derivatives exhibit antifungal properties, making them suitable for developing fungicides. In one study, 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate demonstrated significant activity against certain fungal strains affecting crops.

Pharmaceuticals

In medicinal chemistry, the compound's structural features allow it to interact with biological targets effectively. It has been studied for potential applications in treating various diseases.

- Biological Activity : Thiazole derivatives have shown a range of pharmacological properties including antimicrobial and anti-inflammatory effects. Specific studies have indicated that compounds similar to this compound can inhibit bacterial growth and exhibit cytotoxicity against cancer cell lines.

Organic Synthesis

The compound serves as a reagent in organic synthesis for introducing trifluoroethyl and thiazole moieties into target molecules. Its reactivity makes it valuable for developing new chemical entities.

Mecanismo De Acción

The mechanism by which 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: can be compared with other similar compounds, such as 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate While both compounds share the trifluoroethyl group and the thiazolyl carbamate moiety, they differ in their substituents and chemical properties

List of Similar Compounds

2,2,2-Trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate

2,2,2-Trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate

2,2,2-Trifluoroethyl N-(3-methyl-1,3-thiazol-2-yl)carbamate

These compounds share structural similarities but exhibit different chemical behaviors and applications due to variations in their substituents.

Actividad Biológica

2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. The molecular formula of this compound is C₆H₅F₃N₂O₂S, with a molecular weight of 226.18 g/mol. Its synthesis involves the reaction of trifluoroethyl chloroformate with amines in the presence of triethylamine, typically conducted in acetonitrile under controlled conditions .

Biological Properties

The biological activity of this compound primarily stems from its interaction with various biological targets. Compounds containing thiazole rings are known for their diverse pharmacological activities, including antimicrobial and antitumor effects.

The trifluoroethyl group enhances the lipophilicity and stability of the compound, which may improve its ability to penetrate biological membranes. This characteristic is crucial for the compound's effectiveness as a drug candidate. The thiazole moiety is often associated with enzyme inhibition and receptor modulation, making it a valuable component in drug design .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazole exhibit significant antibacterial properties against various strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens in nosocomial infections .

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis pathways, although further studies are needed to elucidate these mechanisms fully .

- Enzyme Inhibition : Thiazole derivatives have been reported to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of certain kinases or phosphatases, which play pivotal roles in cancer progression and other diseases .

Case Studies

Several case studies have documented the efficacy of thiazole-containing compounds:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a related thiazole derivative exhibited IC50 values less than 0.5 mM against several cancer cell lines. The study emphasized the importance of structural modifications for enhancing biological activity .

- Antimicrobial Efficacy : Research conducted on thiazole derivatives showed promising results against multidrug-resistant bacterial strains. The study concluded that the incorporation of fluorinated groups significantly improved antimicrobial potency compared to non-fluorinated analogs .

Data Table: Biological Activity Overview

| Activity Type | Target Pathogen/Cell Line | IC50 (mM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Acinetobacter baumannii | <0.5 | Disruption of cell wall synthesis |

| Antimicrobial | Pseudomonas aeruginosa | <0.5 | Inhibition of metabolic pathways |

| Antitumor | Various Cancer Cell Lines | <0.5 | Induction of apoptosis |

| Enzyme Inhibition | Kinases/Phosphatases | Not specified | Competitive inhibition |

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2S/c7-6(8,9)3-13-5(12)11-4-10-1-2-14-4/h1-2H,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKXDWMZFBAHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.